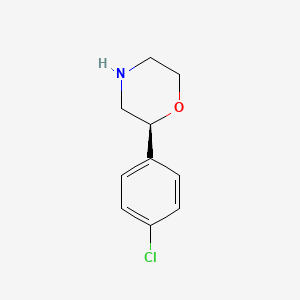

(2S)-2-(4-chlorophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-chlorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGMDOVGFNZDLQ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820574-65-9 | |

| Record name | (2S)-2-(4-chlorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2s 2 4 Chlorophenyl Morpholine and Representative Morpholine Derivatives

General Chemical Reactivity of Morpholine (B109124) Derivatives

The presence of a substituent at the C2 position, such as the 4-chlorophenyl group in (2S)-2-(4-chlorophenyl)morpholine, can sterically hinder reactions at the nitrogen atom to some extent. Furthermore, the electronic nature of substituents on the phenyl ring can modulate the basicity and nucleophilicity of the morpholine nitrogen. Electron-withdrawing groups, like the chloro group, can slightly decrease the electron density on the nitrogen, thereby reducing its reactivity compared to unsubstituted phenylmorpholines.

Transformations Involving Functional Group Interconversions on the Morpholine Ring

Functional group interconversions on the morpholine ring are a cornerstone of synthetic strategies aimed at creating diverse molecular architectures. These transformations can occur at the nitrogen atom or on the carbon backbone of the ring.

A primary mode of transformation for (2S)-2-(4-chlorophenyl)morpholine involves reactions at the N-H bond. This site allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this precursor. For instance, N-alkylation can be achieved using various alkylating agents, and N-acylation with acid chlorides or anhydrides yields the corresponding amides.

Another key transformation involves the modification of the aryl substituent. The chlorine atom on the phenyl ring of (2S)-2-(4-chlorophenyl)morpholine is amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for derivatization. For example, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to replace the chlorine atom with alkyl, alkynyl, or amino groups, respectively.

Below is a table summarizing representative transformations of a substituted morpholine core, illustrating the versatility of this scaffold.

| Starting Material | Reagent(s) | Product Type | Reaction Type |

| (2S)-2-(4-chlorophenyl)morpholine | Alkyl halide, Base | N-Alkyl-2-(4-chlorophenyl)morpholine | N-Alkylation |

| (2S)-2-(4-chlorophenyl)morpholine | Acyl chloride, Base | N-Acyl-2-(4-chlorophenyl)morpholine | N-Acylation |

| (2S)-2-(4-chlorophenyl)morpholine | Aryl boronic acid, Pd catalyst, Base | N-H-2-(4-arylphenyl)morpholine | Suzuki Coupling |

Studies on the Stability and Rearrangement Pathways of Substituted Morpholines

The morpholine ring is generally considered a stable heterocyclic system. Its chair-like conformation minimizes ring strain, contributing to its thermodynamic stability. The stability of substituted morpholines, such as (2S)-2-(4-chlorophenyl)morpholine, is influenced by the nature and position of the substituents.

The 4-chlorophenyl group at the C2 position is equatorial in the most stable chair conformation, which minimizes steric interactions. The stability of the C-N and C-O bonds within the ring makes it robust under a variety of reaction conditions, including those involving strong bases and nucleophiles.

However, under specific and often harsh conditions, substituted morpholines can undergo rearrangement reactions. For instance, acid-catalyzed ring-opening reactions can occur, particularly if there are activating groups present. Rearrangements involving the substituents themselves are also possible. For example, under certain catalytic conditions, intramolecular migrations of the aryl group could potentially occur, although such rearrangements are not commonly reported for simple 2-aryl morpholines.

Computational studies can provide valuable insights into the stability and potential rearrangement pathways of substituted morpholines. These studies can calculate the relative energies of different conformations and transition states for potential rearrangement reactions, helping to predict the likelihood of such transformations.

Exploration of Biological Targets and Molecular Mechanisms of Action for Morpholine Compounds Excluding Clinical Human Trial Data

Enzyme Inhibition Studies

The morpholine (B109124) ring is a common feature in a multitude of enzyme inhibitors, where it can contribute to binding affinity, selectivity, and favorable pharmacokinetic properties. sci-hub.se Research has demonstrated the efficacy of morpholine derivatives against a wide array of enzymatic targets.

Tyrosinase Inhibition and Mechanistic Kinetic Analysis

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and the browning process in fruits and vegetables, making its inhibitors valuable in medicine, cosmetics, and agriculture. nih.gov Several studies have highlighted the potential of morpholine derivatives as potent tyrosinase inhibitors.

Novel N-(2-morpholinoethyl)cinnamamide derivatives have been shown to be more effective tyrosinase inhibitors than cinnamic acid, with IC₅₀ values in the micromolar range. nih.gov Notably, the compound (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) demonstrated the highest inhibition with an IC₅₀ value of 15.2 ± 0.6 μM, which is comparable to the standard inhibitor, kojic acid. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type tyrosinase inhibitor. nih.gov Molecular docking studies confirmed that it accommodates well within the active site of mushroom tyrosinase, forming a stable complex. nih.gov

Another class of morpholine derivatives, halogenated sulfonamides, has also been identified as potent, non-competitive tyrosinase inhibitors. researchgate.netnih.gov One such compound exhibited an inhibition constant (Ki) of 0.0025 μM. researchgate.netnih.gov Additionally, naphthofuran-triazole conjugates incorporating a morpholine ring have shown significant tyrosinase inhibitory activity, with one of the most potent derivatives displaying an IC₅₀ value of 1.99 µM. rsc.org

| Compound Class | Specific Compound Example | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) | Source(s) |

| N-(2-morpholinoethyl)cinnamamides | (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) | Mixed-type | 15.2 ± 0.6 | - | nih.gov |

| Halogenated Sulfonyl)morpholines | 4-((3,5-dichloro-2-[(4-halobenzyl)oxy]phenyl)sulfonyl)morpholine | Non-competitive | - | 0.0025 | researchgate.netnih.gov |

| Naphthofuran-triazole Conjugates | N-morpholinyl-2-((1-(naphtho[2,1-b]furan-2-yl)-1H-1,2,3-triazol-4-yl)methoxy)acetamide | - | 1.99 | - | rsc.org |

Carbonic Anhydrase (CA-II) Inhibition and Enzyme Kinetics

Carbonic anhydrase (CA) enzymes, particularly isoform CA-II, are crucial for various physiological processes, and their inhibition is a target for treating several conditions. rsc.orgresearchgate.net Morpholine derivatives have been explored as non-sulfonamide class inhibitors of carbonic anhydrases. researchgate.net

Studies on morpholine-based thiazole (B1198619) analogues revealed varying degrees of inhibitory action against bovine CA-II. rsc.orgresearchgate.netrsc.org The kinetic analysis of the most potent compound in one study, a thiazole derivative, demonstrated a competitive mode of inhibition with a Ki value of 9.64 ± 0.07 μM. rsc.org In this mechanism, the inhibitor binds to the active site of the enzyme. rsc.org Similarly, certain morpholine-acetamide derivatives have shown significant inhibitory activity against the related CA-IX isoform, with IC₅₀ values as low as 8.12 μM, comparable to the standard inhibitor acetazolamide (B1664987) (IC₅₀ 7.51 μM). nih.gov However, not all morpholine substitutions are beneficial; one study found that adding a morpholine tail to a benzenesulfonamide (B165840) scaffold was detrimental to CA-II inhibition, resulting in a high Kᵢ of 8026 nM. mdpi.com

| Compound Class | Target Isoform | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) | Source(s) |

| Morpholine-derived Thiazoles | Bovine CA-II | Competitive | - | 9.64 ± 0.07 | rsc.org |

| Morpholine-acetamide Derivatives | Human CA-IX | - | 8.12 | - | nih.gov |

| N-(hydroxysulfamoylphenyl)morpholine-carboxamide | Human CA-II | - | - | 8026 (nM) | mdpi.com |

Ribonucleotide Reductase (RNR) Inhibition and Associated Signaling Pathways

Ribonucleotide reductase (RNR) is an essential enzyme for DNA synthesis and repair, making it a key target in cancer therapy. researchgate.net Copper(II) complexes featuring morpholine-thiosemicarbazone hybrids have been investigated for their anticancer activity, which includes the inhibition of RNR. researchgate.netnih.govub.eduacs.org

Squalene (B77637) Synthase Inhibition Mechanisms

Squalene synthase (SQS) catalyzes the first committed step in cholesterol biosynthesis, making it an attractive target for developing agents to manage hyperlipidemia and atherosclerosis. nih.govnih.gov Substituted morpholine derivatives are a recognized class of SQS inhibitors. nih.govnih.gov

The mechanism of these compounds involves the inhibition of the SQS enzyme, which leads to a reduction in cholesterol formation. jchemrev.com In designing SQS inhibitors, the morpholine ring has been used as a versatile scaffold to which other pharmacophore moieties can be attached. nih.gov This strategy has led to the development of multifunctional compounds that combine SQS inhibitory action with other beneficial properties, such as antioxidant activity. sci-hub.senih.govjchemrev.com Research has shown that newly designed morpholine derivatives can be significantly more active than earlier versions, with some showing a 20- to 70-fold increase in SQS inhibition. nih.gov

Kinase Inhibitory Activity (e.g., EGFR, FAK, HER-2, ErbB-4)

The morpholine moiety is a key structural feature in numerous approved and experimental kinase inhibitors, where it often enhances potency and improves pharmacokinetic profiles. sci-hub.se This is particularly evident in inhibitors of the Epidermal Growth Factor Receptor (EGFR) family, which includes HER-2 (ErbB-2) and ErbB-4.

Gefitinib, a selective EGFR tyrosine kinase inhibitor, incorporates a morpholine group to prolong its plasma half-life. sci-hub.se Afatinib, another potent inhibitor, binds irreversibly to EGFR, HER-2, and ErbB-4. mdpi.com It shows high activity against wild-type and mutant EGFR, with an IC₅₀ value of 0.2 nM against EGFR (L858R), and also inhibits HER-2 and ErbB-4 with EC₅₀ values of 14 nM and 1 nM, respectively. mdpi.com The irreversible inhibition is achieved through the formation of a covalent bond with a cysteine residue in the kinase domain. mdpi.com

Furthermore, novel morpholine-substituted diphenylpyrimidines have been developed as highly potent inhibitors of drug-resistant EGFR mutants, such as T790M. researchgate.net One such inhibitor, compound 10c, displayed an IC₅₀ of 0.71 nM against the EGFR(T790M/L858R) kinase. researchgate.net Similarly, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives with morpholine-containing side chains have been designed as irreversible inhibitors of both EGFR and HER-2. researchgate.net

| Inhibitor | Target Kinase(s) | Inhibition Type | IC₅₀ / EC₅₀ (nM) | Source(s) |

| Afatinib | EGFR (L858R) | Irreversible | 0.2 | mdpi.com |

| Afatinib | HER-2 (ErbB-2) | Irreversible | 14 | mdpi.com |

| Afatinib | ErbB-4 | Irreversible | 1 | mdpi.com |

| Compound 10c (Morpholine-diphenylpyrimidine) | EGFR (T790M/L858R) | - | 0.71 | researchgate.net |

| Pelitinib (EKB-569) | EGFR | Irreversible | 83 | researchgate.net |

Topoisomerase I (TOP1) Inhibition

Topoisomerase I (TOP1) is a nuclear enzyme that resolves DNA supercoiling during replication and transcription. nih.govnih.gov Inhibitors of TOP1 trap the enzyme-DNA covalent complex, preventing the re-ligation of the DNA strand. nih.govumn.edu This leads to the accumulation of single-strand breaks which, upon collision with a replication fork, are converted into lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis. nih.govnih.gov The efficacy of TOP1 inhibitors is often correlated with the expression level of the enzyme in cancer cells. nih.gov While various chemical scaffolds have been developed as TOP1 inhibitors, morpholine-containing compounds have also been investigated for their potential to target this enzyme. researchgate.net The general mechanism for these inhibitors is interfacial, where the drug molecule binds at the enzyme-DNA interface, stabilizing the cleavage complex. nih.gov

Thymidylate Synthase and Thymidine (B127349) Phosphorylase Inhibition

Thymidylate synthase (TS) and thymidine phosphorylase (TP) are crucial enzymes in the synthesis and metabolism of nucleotides, making them significant targets in cancer chemotherapy. TS is the sole de novo source for deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov High expression of TS has been linked to poorer prognoses in certain cancers. nih.gov Similarly, the overexpression of TP is associated with angiogenesis and the proliferation of cancer cells. semanticscholar.org

While major chemotherapeutic agents like 5-fluorouracil (B62378) target these enzymes, research is ongoing to discover novel inhibitors. semanticscholar.orgabo.fi Some studies have explored various heterocyclic compounds for this purpose. For instance, a series of 4-hydroxybenzohydrazides demonstrated weak to potent inhibitory activity against thymidine phosphorylase, with some compounds showing uncompetitive and non-competitive modes of inhibition. semanticscholar.org Other research has focused on destabilizing the homodimer structure of human thymidylate synthase (hTS), which is essential for its activity. abo.fi This strategy led to the discovery of compounds that not only inhibit hTS but also promote its degradation by proteasomes. abo.fi Although direct inhibition by (2S)-2-(4-chlorophenyl)morpholine is not specified, the exploration of morpholine-containing scaffolds, such as 1-[(2- Amino- 4- methoxycarbonyl)benzoyl]morpholine, continues in the broader search for novel enzyme modulators. abo.fi

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is the primary enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation is implicated in the long-term complications of diabetes. acs.orgresearchgate.net Consequently, inhibiting ALR2 is a key therapeutic strategy.

Research has identified various morpholine derivatives as potential ALR2 inhibitors. For instance, replacing the benzopyran scaffold with a more flexible benzyloxy nucleus in certain compounds has been explored to enhance inhibitory potency. nih.gov In one study, a series of thiosemicarbazone derivatives were developed as selective ALR2 inhibitors. acs.org Among these, compound 3c was identified as a potent and selective inhibitor of ALR2 with an IC50 value of 1.42 μM, superior to the reference drug sorbinil (B39211) (IC50 2.18 μM). acs.org The presence of a strongly electron-donating methoxy (B1213986) group on the phenyl ring was found to be beneficial for this selective inhibition. acs.org Another study investigated spiromorpholine analogs, with compound 10 , which has a 6-bromine substitution, showing an IC50 value of 4.17μM. nih.gov

Table 1: Aldose Reductase (ALR2) Inhibition by Morpholine Derivatives

| Compound | Derivative Class | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3c | Thiosemicarbazone | 1.42 | acs.org |

| Compound 10 | Spiromorpholine | 4.17 | nih.gov |

| Sorbinil (Reference) | N/A | 2.18 | acs.org |

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046). Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Therefore, urease inhibition is a promising strategy for treating ureolytic bacterial infections.

Numerous studies have demonstrated the potent urease inhibitory activity of morpholine derivatives. A series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated, with most compounds showing greater potency than the standard inhibitor, thiourea (B124793) (IC50 = 22.31 ± 0.03 µM). The lead inhibitor from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) , inhibited urease in an uncompetitive manner with an IC50 value of 3.80 ± 1.9 µM. Another study on hydroacridinone-based hydrazino-s-triazine derivatives containing morpholine and piperidine (B6355638) moieties also reported significant urease inhibition.

Table 2: Urease Inhibition by Morpholine-Containing Compounds

| Compound | Derivative Class | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5g | Morpholine-thiophene hybrid thiosemicarbazone | 3.80 ± 1.9 | |

| Compound 5a | Morpholine-thiophene hybrid thiosemicarbazone | 4.94 ± 2.7 | |

| Compound 5c | Morpholine-thiophene hybrid thiosemicarbazone | 4.00 ± 2.4 | |

| Thiourea (Reference) | N/A | 22.31 ± 0.03 |

Protease Inhibition (e.g., Cathepsin C, HIV-protease)

Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many pathogens, including the Human Immunodeficiency Virus (HIV). HIV-1 protease is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.

The morpholine moiety has been incorporated into HIV-1 protease inhibitors to enhance their activity, particularly against drug-resistant variants. newdrugapprovals.orgosti.gov In one study, a series of inhibitors were designed with morpholine derivatives as P2 ligands. The carbamate inhibitor 23a and carbamido inhibitor 27a showed superior activity compared to the drug Darunavir (DRV), with enzyme Ki values of 0.092 nM and 0.21 nM, respectively. osti.gov Another study synthesized twenty-eight compounds with morpholine derivatives as P2 ligands and a cyclopropyl (B3062369) group as the P1' ligand, where inhibitors m18 and m1 demonstrated excellent inhibitory effects with IC50 values of 47 nM and 53 nM, respectively. Molecular modeling suggested that these inhibitors form hydrogen bonds and van der Waals interactions with the protease active site.

Table 3: HIV-1 Protease Inhibition by Morpholine Derivatives

| Compound | Inhibitory Value | Metric | Reference |

|---|---|---|---|

| 23a | 0.092 | Ki (nM) | osti.gov |

| 27a | 0.21 | Ki (nM) | osti.gov |

| m18 | 47 | IC50 (nM) | |

| m1 | 53 | IC50 (nM) |

Lanosterol 14-alpha Demethylase Inhibition

Lanosterol 14-alpha-demethylase (CYP51) is a key cytochrome P450 enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.org It is the primary target for azole antifungal drugs. While azoles are the main class of drugs targeting this enzyme, other scaffolds are also being investigated.

Some research indicates that certain morpholine-containing compounds can inhibit this enzyme. A study on 4H-chromene derivatives linked to 1,2,3-triazole and pyrazole (B372694) substituents, synthesized using morpholine as a catalyst, showed that a 4-chlorophenyl substituted analogue had notable binding affinity to Lanosterol 14-alpha demethylase in molecular docking studies. arkat-usa.orgresearchgate.net However, it is important to note that the major class of morpholine antifungals, such as fenpropimorph, primarily act by inhibiting other enzymes in the ergosterol biosynthesis pathway, namely sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. This distinction highlights the diverse mechanisms through which morpholine derivatives can exert their antifungal effects.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes located on the outer mitochondrial membrane that are responsible for the degradation of monoamine neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govmdpi.com Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. mdpi.comwikipedia.org

Morpholine-based compounds have been extensively studied as potent and selective MAO inhibitors. nih.govwikipedia.org Morpholine-based chalcones, in particular, have emerged as significant inhibitors. nih.gov One study identified compound MO1 as the most potent MAO-B inhibitor with an IC50 value of 0.030 µM, while MO7 was the most potent MAO-A inhibitor with an IC50 of 7.1 µM. wikipedia.org Another investigation of morpholine-substituted chalcones found compounds C14 and C6 to be the most potent reversible MAO-A inhibitors, with IC50 values of 7.91 ± 0.08 μM and 8.45 ± 0.19 μM, respectively. nih.gov The morpholine ring is considered crucial for binding affinity and, in some cases, selectivity towards MAO-A. nih.gov

Table 4: Monoamine Oxidase (MAO) Inhibition by Morpholine-Based Chalcones

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| MO1 | MAO-B | 0.030 | wikipedia.org |

| MO7 | MAO-A | 7.1 | wikipedia.org |

| C14 | MAO-A | 7.91 ± 0.08 | nih.gov |

| C6 | MAO-A | 8.45 ± 0.19 | nih.gov |

Receptor Modulation and Antagonism Studies

Beyond enzyme inhibition, morpholine derivatives are widely investigated for their ability to modulate various G protein-coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). The morpholine nucleus can serve as a key interacting element or as a means to improve pharmacokinetic properties.

Research has shown that 2-aryl-9-substituted-6-morpholino purine (B94841) derivatives can act as potent and selective antagonists for adenosine (B11128) A1 and A3 receptors. For instance, compound 3x was identified as a potent A1 antagonist with a pKi of 8.23, while compound 3v was a potent A3 antagonist with a pKi of 7.83. Furthermore, chiral aryloxymethyl morpholine derivatives have been developed as potent and selective dopamine D4 receptor (D4R) antagonists, with some compounds showing Ki values under 6 nM. In the realm of tachykinin receptors, a 2-phenylquinoline (B181262) derivative incorporating a morpholin-4-yl)piperidin-1-yl]methyl group, compound 25 (SB-400238) , was found to be a potent antagonist for both neurokinin-3 (NK-3R) and neurokinin-2 (NK-2R) receptors, with Ki values of 0.8 nM for both. These studies underscore the versatility of the morpholine scaffold in designing ligands that can selectively target and modulate critical CNS receptors.

Table 5: Receptor Antagonism by Morpholine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki or pKi) | Reference |

|---|---|---|---|

| 3x | Adenosine A1 | pKi = 8.23 | |

| 3v | Adenosine A3 | pKi = 7.83 | |

| 25 (SB-400238) | Neurokinin-3 (hNK-3R) | Ki = 0.8 nM | |

| 25 (SB-400238) | Neurokinin-2 (hNK-2R) | Ki = 0.8 nM |

CCR3 Chemokine Receptor Antagonism

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor that plays a significant role in inflammatory responses, particularly in the recruitment of eosinophils. nih.govgenecards.org It binds to a variety of chemokines, including eotaxin (CCL11), eotaxin-3 (CCL26), MCP-3 (CCL7), MCP-4 (CCL13), and RANTES (CCL5). genecards.org As such, the development of CCR3 antagonists is a key area of research for treating inflammatory conditions like asthma and allergic diseases. nih.govvu.nl

While direct studies on "(2S)-2-(4-chlorophenyl)morpholine" as a CCR3 antagonist are not prominent in the available literature, research into related heterocyclic structures provides insight into the potential for this class of compounds. For instance, significant efforts have been made in developing 2,4-disubstituted piperidine derivatives as selective CCR3 antagonists. nih.gov By modifying linear, unselective CCR3 antagonist leads, researchers were able to develop potent and selective compounds. nih.gov A key finding was that moving the piperidine nitrogen substituent to the carbon at the 2-position of the ring enhanced selectivity for CCR3. nih.gov One such compound, N-{3-[(2S, 4R)-1-(propyl)-4-(4-fluorobenzyl)piperidinyl]propyl}-N'-(3-acetylphenyl)urea, demonstrated low nanomolar inhibitory concentrations (IC50) for CCR3 and high selectivity against other receptors. nih.gov

Furthermore, another class of potent CCR3 antagonists features a cyclohexyl linker and a 3-benzylpiperidine (B85744) moiety. nih.gov These findings underscore the importance of the specific stereochemistry and substitution patterns of six-membered heterocyclic rings in achieving high-affinity and selective CCR3 antagonism.

Oxytocin (B344502) Receptor Antagonism

The oxytocin receptor (OTR) is a G protein-coupled receptor involved in various physiological processes, including uterine contractions during labor. nih.gov Consequently, OTR antagonists have been investigated as tocolytic agents to manage preterm labor. nih.govnih.gov Atosiban, a peptide-based OTR antagonist, is used clinically in some regions but also exhibits affinity for the vasopressin V1a receptor. nih.gov

The development of non-peptidic OTR antagonists has been a focus of research to overcome the limitations of peptide-based drugs. While specific data on "(2S)-2-(4-chlorophenyl)morpholine" is limited, the broader class of morpholine and related heterocyclic derivatives has been explored. For example, a six-stage stereoselective synthesis has been described for indanyl-7-(3'-pyridyl)-(3R,6R,7R)-2,5-diketopiperazines, which are potent oxytocin antagonists. researchgate.net Structure-activity relationship (SAR) studies on these compounds revealed that substitutions on the 3'-pyridyl ring and variations of the 3-isobutyl group yielded compounds with high binding affinities (pKi > 9.0) and good aqueous solubility. researchgate.net

Beta-Adrenergic Receptor Binding

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that respond to catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.org They are crucial in regulating cardiovascular function, with the β1-adrenergic receptor being predominantly expressed in cardiac tissue. wikipedia.org The β2-adrenergic receptor, in addition to its role in smooth muscle relaxation, has been shown to deliver an anti-apoptotic signal in cardiac myocytes through a G(i)-dependent coupling to phosphatidylinositol 3'-kinase (PI-3K). nih.gov

Certain morpholine derivatives have been identified to interact with the beta-adrenergic system. For instance, (RS)-N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy) propyl]amino}-ethyl)morpholine-4-carboxamide acts by binding to the β-adrenergic receptor and is used as a cardiac stimulant. researchgate.net The interaction of morpholine-containing compounds with β-ARs highlights the potential for this chemical scaffold to modulate adrenergic signaling pathways. The nonreceptor tyrosine kinase Src has been implicated in switching the signaling of β2-adrenergic receptors from adenylyl cyclase coupling to the mitogen-activated protein kinase pathway, a process that can be influenced by molecules that bind to the receptor. nih.gov

Central Dopaminergic System Modulation

The central dopaminergic system, consisting of several key pathways, is integral to movement, motivation, reward, and cognition. wikipedia.org Dysfunction in these pathways is linked to disorders such as Parkinson's disease, schizophrenia, and addiction. wikipedia.orgnih.gov The dopamine D2-like receptors (D2, D3, and D4) are important targets for pharmacological intervention. nih.gov

Chiral morpholine scaffolds have emerged as potent and selective antagonists for the dopamine D4 receptor (D4R). nih.gov Research into a series of chiral alkoxymethyl morpholine analogs led to the identification of compounds with high affinity for the D4R. nih.gov For example, the introduction of a 4-chlorobenzyl group on the morpholine nitrogen resulted in a compound with a Ki of 42 nM. nih.gov Further substitutions, such as a 3,4-dimethylbenzyl group, yielded even more potent compounds. nih.gov These studies indicate that the (S)-enantiomer of the chiral morpholine scaffold is generally the more active form. nih.gov This line of research suggests that compounds like "(2S)-2-(4-chlorophenyl)morpholine" could have significant activity within the dopaminergic system, particularly at the D4 receptor.

Neurotransmitter Substance P (SP) Receptor Antagonism

Substance P is a neuropeptide that belongs to the tachykinin family and exerts its effects through the neurokinin-1 (NK-1) receptor. google.comgoogle.com It is involved in pain transmission, inflammation, and emesis. google.com Consequently, NK-1 receptor antagonists have been developed for the treatment of these conditions. google.com

Morpholine-containing compounds are a significant class of tachykinin receptor antagonists. google.com For example, aprepitant, a known NK-1 receptor antagonist, features a morpholine core structure. Specifically, it is 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)-4-(3-(5-oxo-1H,4H-1,2,4-triazolo)methyl)morpholine. google.com The development of prodrugs of morpholine tachykinin receptor antagonists has also been a strategy to improve their metabolic stability. google.com The established role of the morpholine scaffold in potent NK-1 receptor antagonism suggests that "(2S)-2-(4-chlorophenyl)morpholine" could serve as a valuable building block for novel antagonists in this class.

Selective Norepinephrine Reuptake Inhibition

Selective norepinephrine reuptake inhibitors (NRIs) are a class of antidepressants that function by blocking the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine. wikipedia.org This mechanism is also utilized in treatments for attention deficit hyperactivity disorder (ADHD). google.com

Several morpholine derivatives are potent and selective NRIs. google.com Reboxetine (B1679249), which is used as an antidepressant, is a racemic mixture of (2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine and (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. mdpi.com The S,S-enantiomer of reboxetine is more potent in inhibiting the norepinephrine transporter than the R,R-enantiomer. mdpi.com Another morpholine derivative, (2S)-2-[(S)-(2-ethoxyphenoxy)-phenyl-methyl]-morpholine, also acts through the inhibition of selective norepinephrine reuptake. researchgate.net These examples highlight the significance of the 2-phenylmorpholine (B1329631) scaffold in achieving selective norepinephrine reuptake inhibition. The stereochemistry at both chiral centers is crucial for the potency and efficacy of these compounds.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Line Models (Excluding Clinical Data)

Morpholine derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines, acting through diverse molecular mechanisms.

One area of investigation involves morpholine-substituted quinazoline (B50416) derivatives. researchgate.net Compounds such as AK-3 and AK-10 have shown significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines, with IC50 values in the low micromolar range. researchgate.net Mechanistic studies on one of the lead compounds revealed that it induces cell cycle arrest in the G0/G1 phase. researchgate.net These compounds were found to be non-toxic to non-cancerous HEK293 cells, indicating a degree of selectivity for cancer cells. researchgate.net

Another approach involves triazene-appended morpholine chalcones. nih.gov For instance, (E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 22) displayed notable cytotoxicity against human breast cancer (MDA-MB-231) and colon cancer (SW480) cells, with IC50 values of 20 µM and 12.5 µM, respectively. nih.gov This compound also showed minimal cytotoxicity towards non-cancerous HEK-293T cells. nih.gov Further investigation revealed that its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, generation of reactive oxygen species (ROS), cell cycle arrest at the G1 phase, and inhibition of cell migration and invasion. nih.gov

Additionally, s-triazine derivatives incorporating a morpholine moiety have been synthesized and evaluated for their anticancer activity. nih.gov Compound 3a, which contains morpholine, aniline, and glycylglycinate methyl ester, exhibited high cytotoxicity against MCF-7 breast cancer cells with an IC50 value of less than 1 µM. nih.gov

These studies collectively indicate that the morpholine scaffold is a valuable component in the design of novel anticancer agents that can induce cell death and inhibit proliferation in cancer cells through mechanisms such as cell cycle arrest and apoptosis.

Table of Antiproliferative Activity of Morpholine Derivatives

| Compound Class | Cancer Cell Line(s) | IC50 Values | Observed Mechanism(s) |

|---|---|---|---|

| Morpholine Substituted Quinazolines (e.g., AK-3) | A549, MCF-7, SHSY-5Y | 6.44 - 10.38 µM | G0/G1 phase cell cycle arrest |

| Triazene-Appended Morpholine Chalcones (e.g., Compound 22) | MDA-MB-231, SW480 | 12.5 - 20 µM | ROS-dependent apoptosis, G1 phase cell cycle arrest, inhibition of migration |

| s-Triazine Morpholine Derivatives (e.g., Compound 3a) | MCF-7 | < 1 µM | Cytotoxicity |

Table of Compounds Mentioned

Induction of Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. nih.govmdpi.com An accumulation of misfolded or unfolded proteins within the ER lumen leads to a state known as ER stress. nih.govfrontiersin.org To cope with this, cells activate the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. nih.govfrontiersin.org However, prolonged or severe ER stress can trigger apoptosis, or programmed cell death. nih.gov

Some anticancer compounds exert their effects by inducing ER stress. ub.eduacs.org For example, certain copper(II) complexes with morpholine–thiosemicarbazone hybrids have been investigated for their ability to induce ER stress as part of their anticancer mechanism. ub.eduacs.org This induction of ER stress can be a key factor in the cytotoxic effects of these compounds against cancer cells. The UPR, when activated by such external stimuli, can lead to the activation of apoptotic pathways if the stress is not resolved. nih.gov

Regulation of Cancer Signaling Pathways

The morpholine moiety is found in several clinically approved drugs and is known to be a component of molecules that can modulate various cancer signaling pathways. researchgate.net The antitumor activity of morpholine-containing compounds is often attributed to their ability to interact with key players in these pathways, such as tyrosine kinases, phosphatidylinositol 3-kinases, and mitogen-activated protein kinases. researchgate.net

For instance, the activation of the UPR due to ER stress can lead to the modulation of several downstream signaling pathways. frontiersin.org One such pathway involves the activation of c-Jun N-terminal kinase (JNK), which can in turn phosphorylate and inhibit anti-apoptotic proteins like BCL-2, thereby promoting cell death. frontiersin.org Furthermore, the PERK branch of the UPR can lead to the expression of transcription factors like ATF4, which regulate the expression of genes involved in both cell survival and apoptosis. frontiersin.org The ability of certain morpholine derivatives to induce ER stress suggests their potential to influence these critical cancer signaling pathways. ub.eduacs.org

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs. researchgate.net Agents that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can arrest the cell cycle and induce apoptosis. researchgate.netnih.gov

Several studies have identified morpholine-containing compounds as potent inhibitors of tubulin polymerization. nih.govnih.gov For example, novel 5-(4-chlorophenyl)furan derivatives incorporating a morpholine moiety have been synthesized and shown to inhibit tubulin polymerization. nih.gov Similarly, certain arylamide derivatives with a piperazine (B1678402) moiety have been found to bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting its polymerization and exhibiting potent antiproliferative activity against various cancer cell lines, including liver cancer. nih.gov The IC₅₀ values for tubulin polymerization inhibition for some of these compounds are in the low micromolar range, indicating their potential as effective anticancer agents. mdpi.com

Antimicrobial, Antifungal, and Antiviral Mechanisms

Morpholine and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov

Antibacterial Activity (e.g., against Staphylococcus aureus)

Several morpholine-containing compounds have shown promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. ub.eduacs.orgnih.govnih.gov For instance, certain copper(II) complexes with morpholine–thiosemicarbazone hybrids have been found to specifically inhibit the growth of S. aureus with MIC₅₀ values in the range of 2–5 μg/mL. ub.eduacs.org

More recently, ruthenium-based agents modified with a morpholine moiety have been designed and shown to exhibit potent antibacterial activity against S. aureus. nih.govnih.gov The most active of these complexes demonstrated a minimum inhibitory concentration (MIC) of just 0.78 μg/mL. nih.govnih.gov The mechanisms of action for these compounds are multifaceted and can include destruction of the bacterial membrane and induction of reactive oxygen species (ROS) production. nih.gov Furthermore, some of these agents have been shown to effectively inhibit the formation of bacterial biofilms and even eradicate mature biofilms, which are significant factors in antibiotic resistance. nih.gov

Antifungal Activity

The morpholine scaffold is a key feature of several agricultural and clinical antifungal agents. nih.gov These compounds typically act by inhibiting enzymes involved in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. nih.gov Specifically, they can target sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. nih.gov

Research has shown that synthetic modifications of known morpholine antifungals can lead to compounds with potent activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov Additionally, selenoorganic compounds containing a 2-(4-chlorophenyl) group have demonstrated the ability to suppress the growth of fungi such as Saccharomyces cerevisiae and Candida albicans. nih.gov

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Research has shown that the morpholine nucleus is an important pharmacophore for antimycobacterial activity. scielo.br

Studies on a series of 1,8-naphthyridine (B1210474) derivatives have demonstrated that those containing a morpholine moiety exhibit significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net Specifically, a hybrid molecule incorporating a 4-chlorophenyl group and a morpholine ring, 5-(4-chlorophenyl)-2-(morpholinomethyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, has shown considerable inhibitory effects on the H37Rv strain of M. tuberculosis. researchgate.net This suggests that the combination of a 4-chlorophenyl group and a morpholine ring within a single molecular framework could be a promising strategy for developing new antitubercular drugs. Further research has identified that certain morpholine and thiomorpholine (B91149) coupled 2-(thiophen-2-yl)dihydroquinolines are potent antitubercular agents, with two derivatives showing a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. nih.govbohrium.com Additionally, some morpholine derivatives have shown activity against Mycobacterium smegmatis, an atypical tuberculosis factor. jchemrev.com

Table 1: Antitubercular Activity of a Morpholine Derivative

| Compound | Concentration (µg/mL) | % Inhibition of M. tuberculosis H37Rv | Reference |

| 5-(4-chlorophenyl)-2-(morpholinomethyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | 100 | 95.3% | researchgate.net |

| 5-(4-chlorophenyl)-2-(morpholinomethyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | 500 | 98.6% | researchgate.net |

Antileishmanial Action

Leishmaniasis remains a significant global health problem, and the toxicity of current treatments drives the search for new therapeutic agents. Morpholine-containing compounds have emerged as a promising class with notable antileishmanial activity. researchgate.netturkiyeparazitolderg.orgcdnsciencepub.comcdnsciencepub.com The morpholine moiety is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities, including antiparasitic effects. turkiyeparazitolderg.orgturkiyeparazitolderg.org

Research into imidazo[1,2-a]pyrimidine (B1208166) derivatives has highlighted the importance of the morpholine ring for antileishmanial action. One such derivative, 2-(4-chlorophenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrimidin-3-amine, which contains a 4-chlorophenyl group, has been synthesized and evaluated for its activity against Leishmania amazonensis. Furthermore, studies on quinazoline derivatives have indicated that the presence of a 4-chlorophenyl ring is important for their antileishmanial properties.

Table 2: Antileishmanial Activity of a Morpholine-Related Compound

| Compound | Target | IC₅₀ (µM) | Reference |

| 2-(4-chlorophenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrimidin-3-amine | L. amazonensis promastigotes | >50 | cdnsciencepub.com |

| 2-(4-chlorophenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrimidin-3-amine | L. amazonensis amastigotes | >50 | cdnsciencepub.com |

Antiviral Activity via Influence on Virus Host-Cell Systems

The morpholine scaffold is a key structural element in a number of compounds with demonstrated antiviral properties. sci-hub.se For instance, N'-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide has been identified as a potent inhibitor of Hepatitis C Virus (HCV) replication. nih.gov Structure-activity relationship analyses have revealed that the N-(morpholine-4-carbonyloxy) amidine moiety is crucial for this antiviral effect. nih.gov The proposed mechanism of action involves the activation of the nuclear factor κB (NF-κB) pathway. nih.gov

Furthermore, certain morpholine derivatives have shown efficacy against other viruses. Camphene derivatives incorporating a morpholine cycle have exhibited good antiviral activity against influenza virus with low cytotoxicity. nih.gov In studies on respiratory syncytial virus (RSV), the morpholine cycle was found to be a favored structural fragment for antiviral activity, with some derivatives acting at the viral entry step, likely by inhibiting a fusion protein. mdpi.com While direct antiviral data for (2S)-2-(4-chlorophenyl)morpholine is not extensively documented in the reviewed literature, the established antiviral potential of the broader morpholine class suggests this as a viable area for future investigation.

Other Biological Activities and Mechanistic Insights

Beyond their antimicrobial applications, morpholine derivatives have been investigated for a range of other biological effects, including the modulation of the immune system and pathways related to inflammation and oxidative stress.

Immunomodulatory Actions

The morpholine ring is present in various compounds that exhibit immunomodulatory effects. researchgate.netepo.org Certain thiazolidine (B150603) derivatives containing a morpholino group have been identified as useful immunomodulators for the treatment of autoimmune diseases. epo.org While specific studies on the immunomodulatory actions of (2S)-2-(4-chlorophenyl)morpholine are limited in the available literature, the broader class of morpholine derivatives has shown potential in regulating immune responses.

Anti-inflammatory Pathways

Morpholine derivatives have been extensively studied for their anti-inflammatory properties. rsc.orgnih.govontosight.aimdpi.com The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov For example, benzophenone-N-ethyl morpholine ethers have demonstrated significant anti-inflammatory activity, with some compounds being more potent than standard drugs like aspirin (B1665792) and phenylbutazone. nih.gov

The presence of a chloro-substituted phenyl group in conjunction with a morpholine ring has been associated with good anti-inflammatory activity. nih.gov This is further supported by studies on benzimidazole-morpholine derivatives, where compounds bearing a 4-chlorophenyl substituent showed inhibitory potential against both COX-1 and COX-2 enzymes. mdpi.com The anti-inflammatory effects of morpholinopyrimidine derivatives are also being investigated, with some candidates reducing the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-induced macrophages. rsc.org

Table 3: COX Inhibition by a Benzimidazole-Morpholine Derivative with a Chloro-Substituted Phenyl Group

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

| 2-(4-chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole | 48.3 | 55.4 | mdpi.com |

Antioxidant Properties

A number of morpholine derivatives have been reported to possess significant antioxidant activity. acs.orgnih.govhilarispublisher.comimpactfactor.orgnih.gov The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals, as measured by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging methods. impactfactor.org

For instance, certain morpholine Mannich base derivatives have demonstrated significant radical scavenging properties. impactfactor.org Cinnamamide derivatives incorporating a morpholine moiety have also shown notable antioxidant activity in DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. hilarispublisher.com The combination of a morpholine ring with other chemical features, such as in 2-aryl-morpholine derivatives, can lead to compounds that not only have hypolipidemic effects but also protect against lipid peroxidation. acs.org These findings underscore the potential of the morpholine scaffold in the design of novel antioxidant agents. researchgate.net

Antihyperlipidemic Effects and Lipid Profile Modulation

Certain derivatives of morpholine have demonstrated potential in modulating lipid profiles, suggesting antihyperlipidemic activity. Research into 2,2,4-substituted morpholines has identified compounds with the ability to significantly reduce plasma triglycerides, total cholesterol, and low-density lipoprotein (LDL)-cholesterol in animal models of hyperlipidemia. nih.gov

One proposed mechanism for these effects is the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. nih.gov Additionally, some 2-biphenylyl morpholine derivatives have been shown to possess both hypolipidemic and hypocholesterolemic effects. ijprems.com The investigation of diaryl morpholine derivatives as cannabinoid receptor 1 (CB1) antagonists also points towards a potential role in managing obesity, which is closely linked to dyslipidemia. tandfonline.com

Table 1: Antihyperlipidemic Activity of Select Morpholine Derivatives

| Compound Class | Observed Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|

| 2-Biphenyl-morpholine derivatives | Reduction of plasma triglycerides, total cholesterol, and LDL-cholesterol | Inhibition of squalene synthase | nih.gov |

| 2-Biphenylyl morpholine derivatives | Hypolipidemic and hypocholesterolemic effects | Not specified | ijprems.com |

Modulation of Drug Metabolizing Enzymes

Morpholine derivatives have been found to interact with and modulate the activity of drug-metabolizing enzymes (DMEs), particularly the Cytochrome P450 (CYP450) family and Phase II enzymes. nih.govrsc.org This modulation can affect the metabolism and clearance of other substances.

For instance, 2-phenyl morpholine analogues have been noted for their effects on DMEs. nih.gov A study on newly synthesized morpholine-based thiazoles revealed they did not act as substrates for CYP450 2C9 and CYP450 2D6 enzymes. However, they displayed inhibitory effects on CYP450 2C19 and had a mixed profile against CYP450 3A4. rsc.org The modulation of Phase II enzymes, which are crucial for the detoxification and excretion of xenobiotics, has also been observed with certain flavonoid compounds, highlighting the general capacity of small molecules to influence these pathways. nih.govmdpi.combasicmedicalkey.com

Table 2: Interaction of Morpholine Derivatives with CYP450 Enzymes

| Enzyme | Interaction Profile | Compound Class Tested | Reference |

|---|---|---|---|

| CYP450 2C9 | Non-substrate | Morpholine-based thiazoles | rsc.org |

| CYP450 2D6 | Non-substrate | Morpholine-based thiazoles | rsc.org |

| CYP450 2C19 | Inhibitor | Morpholine-based thiazoles | rsc.org |

Anxiolytic Activity

The morpholine scaffold has been incorporated into compounds designed to have anxiolytic effects. While direct studies on (2S)-2-(4-chlorophenyl)morpholine are limited, related compounds have shown promise. For example, novel chromone-containing allylmorpholines were found to induce anxiolytic-like properties in zebrafish models. nih.gov The mechanism for these specific compounds was explored, but was not found to be mediated by NMDA or muscarinic cholinergic receptors, despite in vitro data suggesting such interactions. nih.gov Other research has utilized morpholine-containing molecules as pharmacological tools to investigate the GABAergic system's role in anxiety. scispace.comorientjchem.org

Anticonvulsant Properties

Research has specifically identified pronounced anticonvulsive activity in compounds structurally related to (2S)-2-(4-chlorophenyl)morpholine. A study involving the synthesis of various 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and related alkanols demonstrated their effectiveness in standard anticonvulsant tests. researchgate.net This suggests that the combination of a 4-chlorophenyl group at the 2-position of the morpholine ring is a key feature for this pharmacological effect. The broader class of morpholine derivatives has also been recognized for its anticonvulsant potential in several reviews. researchgate.netnih.gov

Table 3: Anticonvulsant Activity of 2-(4-chlorophenyl)morpholine (B3032904) Derivatives

| Compound Series | Activity | Model | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols | Pronounced anticonvulsive activity | Standard anticonvulsant tests (in vivo) | researchgate.net |

Analgesic and Sympathomimetic Activities

The morpholine structure is present in molecules exhibiting both analgesic and sympathomimetic properties. Substituted 2-hydroxy-2-aryl-4-alkyl-morpholines, which are structurally related to pethidine-type analgesics, have been shown to possess analgesic activity that is antagonized by naloxone, indicating an interaction with opioid receptors. nih.gov These same compounds also demonstrate central dopaminergic effects, consistent with sympathomimetic action. nih.gov Phenmetrazine (3-methyl-2-phenylmorpholine), a well-known morpholine derivative, acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine. kne-publishing.com Furthermore, other studies have reported analgesic effects in different series of morpholine-containing compounds, such as 4-aryl-2-arylimino-2,3-dihydrothiazole derivatives. researchgate.net

Respiratory Stimulant Activity

Certain morpholine derivatives have been identified as respiratory stimulants. A notable example is Doxapram, a compound that contains a morpholine moiety and is used clinically for this purpose. researchgate.netresearchgate.net Another derivative, (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one, has also been reported to have respiratory stimulant applications. researchgate.netdrugbank.com These examples establish the potential for the morpholine nucleus to be a component of centrally acting respiratory stimulants.

Anthelmintic Activity

The morpholine ring is a key structural feature in several classes of compounds investigated for anthelmintic (anti-parasitic worm) activity. Emodepside, a semi-synthetic compound, incorporates a morpholine nucleus and is used as an anthelmintic drug. researchgate.netresearchgate.net Additionally, various synthetic programs have explored morpholine-containing molecules for this purpose. Studies on benzothiazole-substituted thiazolidinones and novel oxazolidinones that include a morpholine component have shown promising anthelmintic activity in preclinical screening. derpharmachemica.commdpi.com Research on benzimidazole (B57391) and piperazine derivatives has also highlighted the utility of the morpholine moiety in designing new anthelmintic agents. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| (2S)-2-(4-chlorophenyl)morpholine |

| 2-Biphenylyl morpholine derivatives |

| Diaryl morpholine derivatives |

| 2-Phenyl morpholine analogues |

| Morpholine-based thiazoles |

| Chromone-containing allylmorpholines |

| SCH 50911 ((2S)-(+)-5,5-dimethyl-2-morpholineacetic acid) |

| 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols |

| 2-(4-chlorophenyl)-1-morpholin-4-yl-3-(4-alkoxyphenyl)alkan-3-ols |

| 2-Hydroxy-2-aryl-4-alkyl-morpholines |

| Phenmetrazine (3-methyl-2-phenylmorpholine) |

| 4-Aryl-2-arylimino-2,3-dihydrothiazole derivatives |

| Doxapram (1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one) |

| (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one |

| Emodepside |

| Benzothiazole-substituted thiazolidinones |

| Oxazolidinone derivatives |

| Benzimidazole derivatives |

Future Directions and Advanced Research Perspectives for 2s 2 4 Chlorophenyl Morpholine Research

Design and Synthesis of Novel (2S)-2-(4-chlorophenyl)morpholine Analogues with Enhanced Specificity

The advancement of (2S)-2-(4-chlorophenyl)morpholine research is contingent upon the design and synthesis of new analogues with improved potency and, critically, enhanced specificity for their biological targets. The synthesis of 2-aryl-4-alkyl-morpholines can be achieved by reacting a suitable 2-aminoethanol with an aryl-bromomethyl-ketone, which proceeds through a hydroxyaminoketone intermediate that spontaneously cyclizes to form the morpholine (B109124) ring. nih.gov

Future synthetic strategies will focus on creating diverse chemical libraries by introducing a variety of substituents at key positions of the parent molecule. These modifications are designed to probe the specific interactions between the ligand and its target protein, thereby fine-tuning its pharmacological profile.

Key areas for synthetic modification include:

Aryl Ring Substitution: Systematic alteration of the 4-chloro substituent on the phenyl ring is a primary strategy. This involves introducing different halogens (F, Br, I) or employing various electron-donating (e.g., methoxy (B1213986), methyl) and electron-withdrawing (e.g., trifluoromethyl, nitro) groups at different positions (ortho, meta, para) of the phenyl ring. This allows for the exploration of electronic and steric effects on binding affinity and selectivity.

Nitrogen Atom Substitution: The secondary amine of the morpholine ring is a prime site for modification to influence properties such as potency, selectivity, and pharmacokinetics. Novel analogues can be synthesized by introducing a range of alkyl, aryl, or more complex heterocyclic moieties at the N-4 position.

Stereochemistry: The stereochemistry at the C-2 position is known to be critical for the biological activity of many 2-phenylmorpholine (B1329631) derivatives. nih.gov Future work will involve the synthesis and evaluation of other stereoisomers and the introduction of additional chiral centers on the morpholine ring to explore the three-dimensional requirements of the target's binding pocket.

The following table outlines potential synthetic strategies for generating novel analogues.

| Modification Site | Synthetic Strategy | Rationale for Enhanced Specificity |

| Phenyl Ring (C-2) | Suzuki or Stille cross-coupling reactions to introduce diverse aryl or heteroaryl groups. Nucleophilic aromatic substitution on activated rings. | To explore additional hydrophobic or polar interactions within the target's binding site. |

| Morpholine Nitrogen (N-4) | Reductive amination with various aldehydes or ketones. N-alkylation with functionalized alkyl halides. | To modulate solubility, cell permeability, and to introduce functional groups capable of forming new interactions with the target. |

| Morpholine Ring Backbone | Synthesis from chiral amino alcohols to introduce substituents at C-3, C-5, or C-6 positions. | To alter the conformation of the morpholine ring and optimize its fit within the binding pocket. |

These synthetic endeavors will produce a new generation of (2S)-2-(4-chlorophenyl)morpholine analogues, providing essential tools for dissecting biological mechanisms and developing optimized therapeutic candidates.

Advanced Spectroscopic Characterization (e.g., NMR, IR, X-ray Crystallography) in Structural Elucidation

Unambiguous structural confirmation of newly synthesized (2S)-2-(4-chlorophenyl)morpholine analogues is fundamental to interpreting their biological activity. A combination of advanced spectroscopic techniques is essential for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are primary tools for confirming the constitution of synthesized molecules. In the 1H NMR spectrum of a typical 2-(4-chlorophenyl)morpholine (B3032904) derivative, the aromatic protons of the para-substituted phenyl ring are expected to appear as two distinct doublets. The protons on the morpholine ring would present as a series of multiplets in the aliphatic region. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to assign all proton and carbon signals definitively. mdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for morpholine derivatives include C-H stretching (aliphatic and aromatic), C-N stretching, C-O-C (ether) stretching, and vibrations associated with the substituted aromatic ring. mdpi.commdpi.com The absence of certain bands, such as the N-H stretch in N-substituted analogues, provides crucial evidence of a successful reaction.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and absolute stereochemistry. For chiral molecules like (2S)-2-(4-chlorophenyl)morpholine, this technique can unequivocally confirm the (S)-configuration at the C-2 stereocenter. Furthermore, it reveals the preferred conformation of the molecule in the solid state, which often shows the morpholine ring adopting a stable chair configuration. nih.gov This detailed three-dimensional structural information is invaluable for computational modeling and understanding ligand-receptor interactions.

The table below summarizes the expected spectroscopic data for the core (2S)-2-(4-chlorophenyl)morpholine structure.

| Technique | Expected Observations | Information Provided |

| 1H NMR | Aromatic protons (~7.3 ppm, two doublets, J ≈ 8.5 Hz). Morpholine protons (~2.7-4.2 ppm, multiplets). N-H proton (variable shift). | Connectivity of atoms, chemical environment of protons, stereochemical relationships. |

| 13C NMR | Aromatic carbons (~128-140 ppm). Morpholine carbons (~45-75 ppm). | Carbon skeleton of the molecule. |

| FT-IR | ~3300 cm-1 (N-H stretch), ~2850-3000 cm-1 (C-H stretch), ~1115 cm-1 (C-O-C stretch), ~820 cm-1 (para-subst. C-H bend). | Presence of key functional groups. |

| X-ray Crystallography | Monoclinic or Orthorhombic crystal system. Chair conformation for the morpholine ring. | Absolute configuration, bond lengths, bond angles, torsional angles, intermolecular interactions. nih.govmdpi.com |

In-depth Mechanistic Elucidation of Identified Biological Actions

While initial screening can identify the biological activities of (2S)-2-(4-chlorophenyl)morpholine analogues, future research must focus on elucidating the precise molecular mechanisms underlying these actions. Many 2-phenylmorpholine derivatives are known to interact with central nervous system targets, such as monoamine transporters. nih.govnih.gov

A systematic approach to mechanistic elucidation would involve:

Target Identification and Validation: Broad screening against a panel of receptors, enzymes, and ion channels to identify primary molecular targets. For analogues showing potential as monoamine reuptake inhibitors, this would involve competitive binding assays using radiolabeled ligands for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters to determine binding affinities (Ki).

Functional Activity Assessment: Once a target is identified, functional assays are required to determine if a compound acts as an agonist, antagonist, or inhibitor. For transporter targets, this involves in vitro uptake assays using synaptosomes or cell lines recombinantly expressing the specific transporter. These assays measure the concentration-dependent inhibition (IC50) of neurotransmitter uptake. nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of target engagement within the cell. For instance, if an analogue targets a specific kinase, Western blot analysis can be used to assess the phosphorylation state of downstream substrate proteins.

In Vivo Target Engagement: Advanced techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the analogue could be used in preclinical models to confirm that the compound reaches its intended target in the brain and engages it at therapeutic doses.

This multi-faceted approach will provide a comprehensive understanding of how these compounds exert their pharmacological effects, a prerequisite for their development as therapeutic agents. The potential of morpholine derivatives to act as inhibitors of enzymes like squalene (B77637) synthase has also been noted, indicating that mechanistic studies should remain broad in scope. nih.gov

Development of Comprehensive Structure-Activity Relationships for Optimized Therapeutic Potential

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov For (2S)-2-(4-chlorophenyl)morpholine analogues, the goal is to develop a comprehensive SAR model that guides the design of compounds with optimized potency, selectivity, and drug-like properties.

Systematic SAR exploration involves synthesizing series of related compounds where one specific structural element is varied at a time. The biological activity of each compound is then measured, allowing for correlations to be drawn. Key SAR questions for this chemical class include:

Influence of Phenyl Ring Substituents: How does the nature (e.g., size, electronic properties) and position of substituents on the C-2 phenyl ring affect affinity and selectivity for the biological target? For instance, research on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives showed that aryl ring substitution dictates the balance between serotonin and noradrenaline reuptake inhibition. nih.gov

Role of the Morpholine Nitrogen: What is the impact of substituents at the N-4 position? Small alkyl groups, for example, might be optimal for one target, while larger or functionalized groups could enhance affinity for another or improve pharmacokinetic properties.

Importance of Stereochemistry: A comparison of the biological activities of different stereoisomers (e.g., (2S) vs. (2R)) is essential to confirm the optimal configuration for target interaction.

The data generated from these studies can be used to construct quantitative structure-activity relationship (QSAR) models, which use computational methods to correlate chemical structure with biological activity.

The following table presents a hypothetical SAR summary for a series of analogues targeting a specific protein, based on common findings in medicinal chemistry.

| Analogue Position | Modification | Observed Effect on Activity (Example Target) | Interpretation |

| Phenyl Ring | Change 4-Cl to 4-F | Slight decrease in potency | Indicates a favorable interaction with the chlorine atom, possibly a halogen bond or optimal hydrophobic fit. |

| Phenyl Ring | Change 4-Cl to 4-CF3 | Significant increase in potency | Suggests the binding pocket accommodates a larger, electron-withdrawing group. |

| Phenyl Ring | Move Cl from para to meta position | Loss of activity | Highlights the importance of the substitution pattern for correct orientation in the binding site. |

| Nitrogen (N-4) | H (parent compound) | Moderate potency | Baseline activity. |

| Nitrogen (N-4) | -CH3 | Increased potency | Small alkyl group may enhance hydrophobic interactions or block metabolic degradation. |

| Nitrogen (N-4) | -CH2CH2OH | Decreased potency, increased solubility | The polar hydroxyl group may be unfavorable for binding but could improve pharmacokinetic properties. |

| Stereocenter (C-2) | (2R) enantiomer | Significantly lower potency | Demonstrates the stereospecificity of the ligand-target interaction. |

By systematically building and refining such SAR models, researchers can rationally design future generations of (2S)-2-(4-chlorophenyl)morpholine-based compounds with a high probability of achieving the desired therapeutic profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-(4-chlorophenyl)morpholine, and what critical parameters optimize yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, morpholine derivatives are often synthesized via ring-closing reactions using chloro-substituted precursors. Key parameters include:

- Catalyst selection : Chiral catalysts (e.g., BINOL-derived ligands) to enforce stereoselectivity at the C2 position.

- Reaction conditions : Temperature control (e.g., 0–25°C) to minimize racemization.

- Purification : Use of chiral HPLC or recrystallization with enantiopure resolving agents to achieve >99% enantiomeric excess .

Q. How can spectroscopic techniques confirm the structure and purity of (2S)-2-(4-chlorophenyl)morpholine?

- Methodological Answer :

- NMR : H and C NMR to verify the morpholine ring geometry and substituent positions. Aromatic protons from the 4-chlorophenyl group typically appear as doublets (δ 7.2–7.4 ppm) with coupling.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHClNO, exact mass 197.0608).

- Polarimetry : Measure specific optical rotation ([α]) to confirm enantiopurity .

Q. What crystallographic methods are recommended for determining the absolute configuration of (2S)-2-(4-chlorophenyl)morpholine?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software for refinement. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.